DDAIP vs Azone® and Lauryl Alcohol: Drug Flux Enhancement Ratios Across Indomethacin, Clonidine, and Hydrocortisone
In a direct head-to-head comparison using shed snake skin (Elaphe obsoleta) in Franz diffusion cells, DDAIP produced markedly higher flux enhancement than the industry-standard enhancer Azone® (laurocapram) and its own hydrolytic decomposition product lauryl alcohol for all three model drugs tested. For indomethacin, DDAIP achieved 4.7× the flux of Azone® and 7.5× that of lauryl alcohol; for clonidine, 1.7× and 3.1×; and for hydrocortisone, 2.4× and 2.8×, respectively [1]. This demonstrates DDAIP's broad superiority over the most widely referenced classical enhancer (Azone®) across acidic, basic, and neutral steroid drug classes within a single experimental framework, while also confirming that hydrolytic degradation abolishes enhancing potency.
| Evidence Dimension | Transdermal drug flux enhancement ratio (enhancer-treated vs control) |
|---|---|
| Target Compound Data | DDAIP: Indomethacin 4.7× vs Azone®, 7.5× vs lauryl alcohol; Clonidine 1.7× vs Azone®, 3.1× vs lauryl alcohol; Hydrocortisone 2.4× vs Azone®, 2.8× vs lauryl alcohol |
| Comparator Or Baseline | Azone® (laurocapram) and lauryl alcohol (1-dodecanol, hydrolytic decomposition product of DDAIP). Both used as standard enhancers for comparison at equivalent pretreatment. |
| Quantified Difference | DDAIP exceeds Azone® by 1.7–4.7× across three drugs; exceeds lauryl alcohol by 2.8–7.5×. The largest advantage is for the acidic drug indomethacin (4.7× and 7.5×). |
| Conditions | In vitro shed snake skin (Elaphe obsoleta) model; modified Franz-type diffusion cells; drugs: indomethacin (acidic), clonidine (basic), hydrocortisone (neutral steroid); enhancer pretreatment method; temperature 32 °C. |
Why This Matters
For procurement decisions involving transdermal formulations of acidic drugs (e.g., NSAIDs), DDAIP's 4.7–7.5× flux advantage over Azone® and lauryl alcohol translates directly to reduced enhancer loading or shorter onset times.
- [1] Büyüktimkin S, Büyüktimkin N, Rytting JH. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone. Pharm Res. 1993 Nov;10(11):1632-7. DOI: 10.1023/a:1018980905312. PMID: 8290477. View Source
